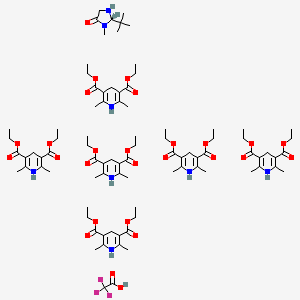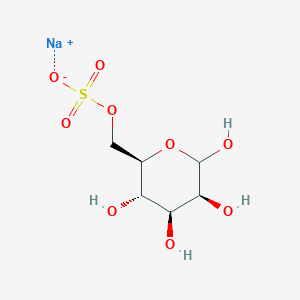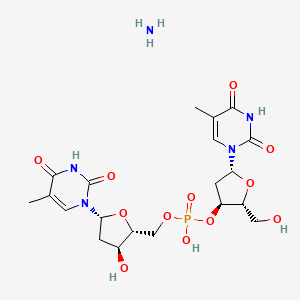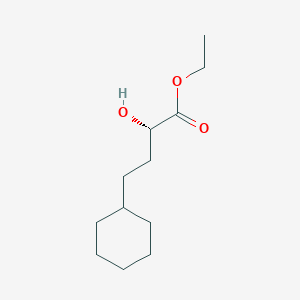
Ethylenediamine/triformylbenzene cage
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane diamine cycloimine organic cage is a complex organic compound with the empirical formula C48H48N12. It is known for its unique cage-like structure, which makes it a significant subject of study in the field of supramolecular chemistry. This compound is often referred to as a porous organic cage due to its ability to form stable, crystalline structures with intrinsic porosity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane diamine cycloimine organic cage typically involves a one-step amidation reaction. This process uses ethane diamine and cycloimine as starting materials, which undergo a series of condensation reactions to form the cage structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the formation of the cage .
Industrial Production Methods
Industrial production of ethane diamine cycloimine organic cage is not widely documented, but it generally follows similar synthetic routes as laboratory-scale synthesis. The process may involve scaling up the reaction conditions and optimizing the use of solvents and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethane diamine cycloimine organic cage undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of ethane diamine cycloimine organic cage include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the cage, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Ethane diamine cycloimine organic cage has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethane diamine cycloimine organic cage involves its ability to form stable, porous structures that can encapsulate and release molecules in a controlled manner. This property is attributed to the dynamic covalent chemistry of the compound, which allows it to form reversible bonds with other molecules. The molecular targets and pathways involved in its action include interactions with specific receptors and enzymes, which can lead to various biological effects .
Comparison with Similar Compounds
Ethane diamine cycloimine organic cage is unique compared to other similar compounds due to its high stability and intrinsic porosity. Similar compounds include:
Cyclodextrins: These are cyclic oligosaccharides with a similar ability to form inclusion complexes but lack the stability and porosity of ethane diamine cycloimine organic cage.
Calixarenes: These are macrocyclic compounds with a similar cage-like structure but differ in their chemical composition and reactivity.
Metal-organic frameworks (MOFs): These are coordination networks with organic ligands and metal nodes, which share the porous nature but differ in their structural composition
Properties
Molecular Formula |
C48H48N12 |
|---|---|
Molecular Weight |
793.0 g/mol |
IUPAC Name |
5,8,16,19,27,30,38,41,46,49,54,57-dodecazaheptacyclo[21.21.6.612,34.13,43.110,14.121,25.132,36]hexaconta-1(44),2,4,8,10(60),11,13,15,19,21(59),22,24,26,30,32(52),33,35,37,41,43(51),45,49,53,57-tetracosaene |
InChI |
InChI=1S/C48H48N12/c1-2-50-26-38-15-41-18-42(16-38)30-54-8-10-58-34-46-20-44-22-48(24-46)36-60-12-11-59-35-47-21-43(19-45(23-47)33-57-9-7-53-29-41)31-55-5-3-51-27-39-13-37(25-49-1)14-40(17-39)28-52-4-6-56-32-44/h13-36H,1-12H2 |
InChI Key |
GUTZSUDNSFKJNV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN=CC2=CC3=CC(=C2)C=NCCN=CC4=CC5=CC(=C4)C=NCCN=CC6=CC(=CC(=C6)C=NCCN=C3)C=NCCN=CC7=CC(=CC(=C7)C=NCCN=C5)C=N1 |
Canonical SMILES |
C1CN=CC2=CC3=CC(=C2)C=NCCN=CC4=CC5=CC(=C4)C=NCCN=CC6=CC(=CC(=C6)C=NCCN=CC7=CC(=CC(=C7)C=NCCN=C5)C=NCCN=C3)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)


azanium](/img/structure/B12055927.png)

![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)


